5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine
Description
Properties
CAS No. |
1159983-10-4 |
|---|---|
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5,7-dichloro-3-ethyl-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-6-5(2)13-14-8(11)4-7(10)12-9(6)14/h4H,3H2,1-2H3 |
InChI Key |
NWMWFPOLNWGRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
- Starting materials : 5-amino-3-methylpyrazole and diethyl malonate.
- Reaction conditions : Base-catalyzed cyclocondensation using sodium ethanolate.
- Product : 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with high yield (~89%).
This step forms the bicyclic heterocycle with hydroxyl groups at positions 5 and 7, which are precursors for chlorination.
Chlorination to Obtain 5,7-Dichloro Derivative
- Reagent : Phosphorus oxychloride (POCl₃).
- Conditions : Reflux or controlled heating.
- Outcome : Replacement of hydroxyl groups at positions 5 and 7 by chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate yield (~61%).
Alternative Synthetic Routes and Functionalization
Nucleophilic Substitution on 5,7-Dichloro Intermediate
Multicomponent and Pericyclic Reactions
- Recent advances include multicomponent reactions involving aminopyrazoles and β-enaminones to construct pyrazolo[1,5-a]pyrimidine cores with diverse substitutions.
- Pericyclic reactions such as [4+2] cycloadditions have been reported to assemble the fused ring system from acyclic precursors, offering scalable and one-pot synthesis alternatives.
Summary Table of Key Preparation Steps
| Step | Starting Material(s) | Reagent(s) / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + diethyl malonate | Sodium ethanolate, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | Formation of bicyclic diol intermediate |
| 2 | Dihydroxy intermediate | Phosphorus oxychloride (POCl₃), heat | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | Chlorination of hydroxyl groups |
| 3 | 5,7-Dichloro intermediate + nucleophile | Potassium carbonate, room temp | 7-Substituted pyrazolo[1,5-a]pyrimidine | 94 | Selective substitution at position 7 |
| 4 | 3-Ethyl-5-aminopyrazole + diethyl malonate | Sodium ethanolate | 3-Ethyl-2-methylpyrazolo[1,5-a]pyrimidine derivatives | Variable | Incorporation of ethyl group at position 3 |
Research Findings and Analysis
- The preparation of 5,7-dichloro-3-ethyl-2-methylpyrazolo[1,5-a]pyrimidine relies heavily on the chlorination of the dihydroxy intermediate, a reaction that proceeds with moderate yield but good regioselectivity.
- The chlorine atoms serve as versatile handles for further functionalization, particularly at position 7, which is more reactive toward nucleophilic substitution.
- Incorporation of the ethyl group at position 3 is best achieved by using appropriately substituted aminopyrazoles in the initial cyclocondensation step, ensuring regioselective and efficient synthesis.
- Alternative synthetic strategies such as multicomponent reactions and pericyclic cycloadditions provide innovative routes but are less commonly applied specifically for this dichloro derivative.
Chemical Reactions Analysis
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique photophysical properties.
Biology: The compound is studied for its potential as a fluorescent probe for bioimaging applications, allowing researchers to visualize intracellular processes.
Medicine: It has shown promise as a scaffold for the development of new drugs, particularly in the field of anticancer research due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-A]pyrimidine family, such as:
- 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of substituents in 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine imparts distinct photophysical properties and reactivity, making it a valuable compound for various research and industrial applications .
Biological Activity
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine (CAS No. 1159983-10-4) is a nitrogen-containing heterocyclic compound characterized by its unique fused structure of pyrazole and pyrimidine rings. Its molecular formula is , with a molecular weight of approximately 230.09 g/mol. The compound features two chlorine atoms at the 5 and 7 positions, an ethyl group at the 3 position, and a methyl group at the 2 position of the pyrazolo ring, contributing to its potential biological activity and chemical reactivity .
Biological Activity
The biological activity of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine has been investigated in various contexts, particularly focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds have shown significant anticancer activity. Specifically, studies have demonstrated that 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine exhibits selective inhibition against protein kinases involved in cancer progression. For instance:
- Inhibition Studies : The compound has been identified as a potent inhibitor of various cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). IC50 values for these targets range from 0.3 to 24 µM, indicating effective inhibition at low concentrations .
- Mechanism of Action : Molecular docking studies suggest that this compound binds effectively to the active sites of these enzymes, disrupting their function and leading to reduced tumor growth and increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Studies and Findings
A detailed analysis of the compound's biological activity can be summarized through various case studies:
Structure-Activity Relationship
The unique structure of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine plays a crucial role in its biological activity. The presence of halogen atoms enhances its reactivity and binding affinity towards target proteins:
Q & A
Q. What are the standard synthetic routes for 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents under controlled conditions. Key parameters include temperature (80–100°C), solvent choice (e.g., DMF or pyridine), and pH adjustments to optimize yields (70–90%) . For example, highlights the use of aminopyrazoles and dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core. Post-synthetic modifications (e.g., halogenation at positions 5 and 7) require careful stoichiometric control to avoid side reactions.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, reports consistent NMR data (δ 7.2–8.5 ppm for aromatic protons) and HRMS matching calculated molecular weights (e.g., [M+H]⁺ = 254.1042). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What are the known biological activities of pyrazolo[1,5-a]pyrimidine derivatives, and how are they assessed?
These derivatives exhibit anticancer, antiviral, and anti-inflammatory properties. In vitro assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values ≤10 µM for HeLa cells).
- Enzyme inhibition : Kinase inhibition (e.g., KDR kinase IC₅₀ = 0.5 nM) via fluorescence polarization .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization during synthesis?
Regioselectivity in substitutions (e.g., at positions 3, 5, or 7) is influenced by steric and electronic factors. For example:
- Position 7 : Electrophilic substitution favors electron-rich aromatic systems. Use directing groups (e.g., -NH₂) to enhance reactivity .
- Position 5 : Halogenation (Cl, Br) requires precise control of reaction time to prevent over-substitution. demonstrates bromination at position 7 using N-bromosuccinimide (NBS) in DCM at 0°C .
Q. What strategies are effective in resolving contradictions in spectral data or biological activity reports?
- Spectral discrepancies : Cross-validate with X-ray crystallography (e.g., resolved bond length ambiguities via single-crystal analysis) .
- Biological variability : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use structure-activity relationship (SAR) studies to identify critical substituents (e.g., trifluoromethyl groups enhance metabolic stability) .
Q. How to design experiments to evaluate the compound's pharmacokinetic properties?
- In vitro ADME : Microsomal stability assays (e.g., human liver microsomes, t₁/₂ ≥30 min) and Caco-2 permeability models (Papp ≥5 × 10⁻⁶ cm/s) .
- In vivo studies : Radiolabeled analogs (¹⁴C or ³H) for bioavailability and tissue distribution profiling. mentions metabolite identification via LC-MS/MS in rodent plasma .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity) and maximize yield .
- Data Validation : Combine multiple techniques (e.g., NMR, HRMS, X-ray) to resolve structural ambiguities .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
